molecular formula C37H36N6O5S B2475233 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide CAS No. 362502-33-8

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide

Cat. No. B2475233
CAS RN: 362502-33-8
M. Wt: 676.79
InChI Key: ASROBYYCQCBMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabelled Nonpeptide Angiotensin II Antagonists for Imaging

A study developed radiolabelled nonpeptide angiotensin II antagonists, useful for angiotensin II, AT1 receptor imaging, showcasing the application of similar compounds in medical imaging technologies. These compounds, through their selective ligand properties for the AT1 receptor, underscore the potential use of complex molecules like the one for diagnostic purposes or receptor localization studies in clinical research (Hamill et al., 1996).

Antimicrobial Screening of Thiazolidin-4-one Derivatives

Research involving the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring indicates the significance of these molecules in developing new antimicrobial agents. These studies suggest that modifications in the molecular structure can impact their effectiveness against various bacterial and fungal strains, hinting at the potential antimicrobial research applications of similarly complex compounds (Desai et al., 2013).

Schiff Bases for Biological Evaluation

Investigations into Schiff bases tethered with 1,2,4-triazole and pyrazole rings for their antioxidant and α-glucosidase inhibitory activities reveal the therapeutic potential of such compounds. These studies demonstrate the role of structural modifications in enhancing biological activity, offering insights into how similar compounds could be explored for therapeutic applications (Pillai et al., 2019).

Synthesis and Antimicrobial Activities of Triazole Derivatives

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives highlight their potential in combating microbial diseases. This research area points to the importance of chemical compounds with triazole functionalities in developing new treatments for bacterial and fungal infections (Bektaş et al., 2007).

Molecular Dynamics Simulations for Drug Design

Studies utilizing molecular dynamics simulations to investigate the reactive properties and biological evaluation of Schiff bases with triazole and pyrazole rings emphasize the role of computational tools in drug design. Such research can guide the development of novel compounds with enhanced therapeutic profiles (Pillai et al., 2019).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N6O5S/c1-24-10-8-11-26(20-24)36(45)38-22-33-39-40-37(42(33)27-12-6-5-7-13-27)49-23-34(44)43-31(29-14-9-15-32(47-3)35(29)48-4)21-30(41-43)25-16-18-28(46-2)19-17-25/h5-20,31H,21-23H2,1-4H3,(H,38,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASROBYYCQCBMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(C(=CC=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.